molecular formula C14H22N2O3S B275411 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether

2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Numéro de catalogue B275411
Poids moléculaire: 298.4 g/mol
Clé InChI: IYWBRELUFSAVQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and maturation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mécanisme D'action

2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether acts as a reversible inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. Upon binding to BTK, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether prevents the phosphorylation of downstream signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have potent activity against B-cell malignancies both in vitro and in vivo. In preclinical studies, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to induce apoptosis and inhibit cell proliferation in CLL, MCL, and DLBCL cell lines. In addition, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has demonstrated efficacy in animal models of B-cell malignancies, resulting in the inhibition of tumor growth and improved survival rates.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether's efficacy may be limited by the development of drug resistance, which has been observed in some patients treated with BTK inhibitors. Additionally, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether's potential side effects on non-B-cell populations, such as T-cells, have not been thoroughly investigated.

Orientations Futures

Future research on 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether should focus on identifying potential biomarkers that can predict response to treatment and the development of resistance. Additionally, combination therapies that target multiple signaling pathways should be investigated to increase efficacy and reduce the risk of drug resistance. Finally, the potential toxic effects of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether on non-B-cell populations should be thoroughly investigated to determine its safety profile.

Méthodes De Synthèse

The synthesis of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves several steps, including the reaction of 2,3-dimethylphenol with 4-methyl-1-piperazine to form the corresponding ether. The resulting compound is then reacted with p-toluenesulfonyl chloride to yield 2,3-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenol. Finally, the sulfonylphenol intermediate is subjected to a methylation reaction using dimethyl sulfate to produce 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether.

Applications De Recherche Scientifique

Numerous studies have investigated the potential therapeutic applications of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in the treatment of various B-cell malignancies. In preclinical studies, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In addition, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

Formule moléculaire

C14H22N2O3S

Poids moléculaire

298.4 g/mol

Nom IUPAC

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C14H22N2O3S/c1-11-12(2)14(6-5-13(11)19-4)20(17,18)16-9-7-15(3)8-10-16/h5-6H,7-10H2,1-4H3

Clé InChI

IYWBRELUFSAVQN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C)OC

SMILES canonique

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.